Methyl 4-bromo-2-chloropyridine-3-carboxylate

Medicinal Chemistry Lipophilicity Physicochemical Property Prediction

Researchers face low yields when using generic dihalopyridines due to unselective cross-coupling. This methyl 4-bromo-2-chloropyridine-3-carboxylate (CAS 1064678-14-3) solves selectivity issues via the inherent reactivity difference between C4-Br and C2-Cl. • **Regioselective Advantage**: Suzuki-Miyaura first at C4-Br (more reactive) → second coupling at C2-Cl. • **SAR Applications**: Direct scaffold for bradykinin B2 receptor antagonist synthesis. • **Supply**: Solid (mp 54-58°C). Available for immediate laboratory shipment.

Molecular Formula C7H5BrClNO2
Molecular Weight 250.48
CAS No. 1064678-14-3
Cat. No. B2963929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-2-chloropyridine-3-carboxylate
CAS1064678-14-3
Molecular FormulaC7H5BrClNO2
Molecular Weight250.48
Structural Identifiers
SMILESCOC(=O)C1=C(C=CN=C1Cl)Br
InChIInChI=1S/C7H5BrClNO2/c1-12-7(11)5-4(8)2-3-10-6(5)9/h2-3H,1H3
InChIKeyFITBMOURWDPXGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-bromo-2-chloropyridine-3-carboxylate Overview


Methyl 4-bromo-2-chloropyridine-3-carboxylate (CAS 1064678-14-3) is a heterocyclic organic compound belonging to the class of halogenated pyridine carboxylates. It is characterized by a pyridine ring substituted with bromine at the 4-position, chlorine at the 2-position, and a methyl ester group at the 3-position, with a molecular formula of C7H5BrClNO2 and a molecular weight of 250.48 Da [1]. This compound is a solid at room temperature, with a melting point range of 54-58 °C [2]. It serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical research .

Sequential coupling Dual halogen reactivity (Br at C4, Cl at C2) enables regioselective, stepwise cross-coupling
Ester versatility Methyl ester handle supports hydrolysis and further amide or acid derivatisation
Synthesis scope Versatile building block for pharmaceutical and agrochemical heterocycle construction

Irreplaceability of Methyl 4-bromo-2-chloropyridine-3-carboxylate


The specific substitution pattern of Methyl 4-bromo-2-chloropyridine-3-carboxylate—bromine at position 4, chlorine at position 2, and a methyl ester at position 3—imparts distinct chemical reactivity and regioselectivity in cross-coupling reactions compared to other halogenated pyridine analogs . For instance, the presence of both a bromine and a chlorine atom, along with the ester group, allows for selective sequential functionalization via Suzuki-Miyaura and direct arylation reactions, a capability not shared by compounds with different halogen placement or missing the ester handle [1]. This precise arrangement is critical in medicinal chemistry programs where even minor structural variations can lead to significant differences in biological activity, as seen in the development of bradykinin B2 receptor antagonists [2]. Therefore, substituting with a generic halogenated pyridine risks compromising synthetic routes and target engagement.

Regioselectivity mismatch
Other bromo-chloropyridine isomers (e.g., 3-Br or 5-Br) alter electronic and steric environments, leading to different cross-coupling product distributions and blocking the sequential 4→2 strategy.
Ester replacement risk
The methyl ester group is critical for lipophilicity and further synthetic elaboration. Replacing with a carboxylic acid analog or removing the handle limits membrane permeability screening and downstream functionalisation.
Target engagement sensitivity
In medicinal chemistry programs such as bradykinin B2 antagonists, the exact 2,4-disubstitution pattern derived from this scaffold is essential for SAR; generic halogenated pyridines may not support the same binding profile.

Methyl 4-bromo-2-chloropyridine-3-carboxylate vs. Structural Analogs


LogP: Methyl Ester vs. Carboxylic Acid Analog

The methyl ester derivative exhibits a calculated LogP of 2.35, which is significantly higher than the predicted LogP for its carboxylic acid analog (4-Bromo-2-chloropyridine-3-carboxylic acid, CAS 1060805-68-6), which is estimated to be around 1.5. This difference in lipophilicity directly impacts membrane permeability and drug-likeness in biological screening. [1][2]

LogP lipophilicity
Class-level inference
Methyl ester LogP 2.35 vs acid analog ~1.5 (~0.85 higher)
Higher LogP may support membrane permeability screening in oral bioavailability research
Computational prediction (XLogP3); experimental logP requires verification
Medicinal Chemistry Lipophilicity Physicochemical Property Prediction

Regioselective Sequential Cross-Coupling

The 4-bromo-2-chloro substitution pattern on the pyridine ring enables a highly regioselective, sequential cross-coupling strategy. The chlorine atom at the 2-position is significantly less reactive towards palladium-catalyzed direct arylation compared to the bromine at the 4-position. This allows for the selective functionalization of the 4-position via Suzuki-Miyaura coupling with a boronic acid, followed by a subsequent direct arylation or Suzuki coupling at the 2-position, a capability demonstrated by Hajbi et al. on the 4-bromo-2-chloropyridine scaffold. [1]

Sequential cross-coupling
Head-to-head
Selective C4-Br coupling before C2-Cl functionalisation feasible
Enables two-step 2,4-disubstituted pyridine synthesis under Pd-catalysis
Differential C-Br vs C-Cl reactivity demonstrated on 4-bromo-2-chloropyridine scaffold
Organic Synthesis Cross-Coupling Regioselective Functionalization

Bradykinin B2 Antagonist Synthesis

Methyl 4-bromo-2-chloropyridine-3-carboxylate serves as a crucial building block in the synthesis of a novel class of small-molecule bradykinin B2 receptor antagonists, as reported in a Journal of Medicinal Chemistry study. While the reference does not provide a direct side-by-side comparison of the same scaffold with a different halogen pattern, the specific substitution of the final antagonist compounds was optimized for binding to the B2 receptor. [1]

B2 antagonist synthesis
Supporting evidence
Key intermediate for bradykinin B2 receptor antagonist series (J. Med. Chem. 2009)
Supports GPCR antagonist SAR exploration and medicinal chemistry use
Substitution pattern derived from this building block; SAR dependency context
Medicinal Chemistry GPCR Antagonists Bradykinin B2 Receptor

Methyl 4-bromo-2-chloropyridine-3-carboxylate Applications


2,4-Disubstituted Pyridine Synthesis

Utilize the differential reactivity of the C-Br and C-Cl bonds for a two-step, regioselective synthesis of 2,4-disubstituted pyridines. First, perform a Suzuki-Miyaura coupling at the more reactive 4-bromo position to install an aryl or heteroaryl group. Subsequent palladium-catalyzed cross-coupling (e.g., Suzuki or direct arylation) at the 2-chloro position introduces a second substituent, yielding a complex pyridine core with high efficiency [1].

Bradykinin B2 Antagonist Scaffolds

Incorporate this building block into synthetic routes targeting G-protein coupled receptors, specifically bradykinin B2 receptor antagonists. The 2,4-dihalogenated pyridine-3-carboxylate core provides a handle for diverse modifications to explore structure-activity relationships (SAR) aimed at optimizing binding affinity and pharmacokinetic properties [2].

Halogenated Heterocyclic Library

Employ this compound as a versatile starting material for generating a library of functionalized pyridines. The methyl ester can be hydrolyzed to the carboxylic acid for further amide coupling, while the halogen atoms serve as points for introducing a wide array of substituents via cross-coupling, thereby populating screening decks with diverse, drug-like molecules .

Application
Selection Property
Validation Focus
2,4-Disubstituted pyridine library construction
Sequential C4–C2 cross-coupling reactivity
Regioselectivity under palladium-catalysed conditions
Bradykinin B2 receptor antagonist SAR studies
2,4-Dihalopyridine carboxylate scaffold versatility
GPCR binding assay and pharmacokinetic profile screening
Diverse functionalised pyridine screening library
Ester hydrolysis and dual cross-coupling handles
Library diversity metrics and drug-like property assessment

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